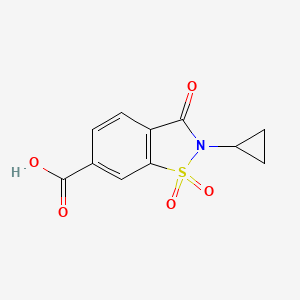

2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid

Description

2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid is a heterocyclic compound featuring a benzothiazole core with a cyclopropyl substituent at the 2-position and a carboxylic acid group at the 6-position. This compound is primarily utilized in research settings, as indicated by its availability from suppliers like Santa Cruz Biotechnology (250 mg: $197; 1 g: $399) . Its molecular structure combines a strained cyclopropyl ring with the sulfonamide-like trioxo-dihydrobenzothiazole system, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-cyclopropyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S/c13-10-8-4-1-6(11(14)15)5-9(8)18(16,17)12(10)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWXRWFYAUPEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082558-21-1 | |

| Record name | 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis begins with a benzothiazole core, often substituted or prepared via condensation reactions of 2-aminothiophenol with carboxylic acid derivatives or aldehydes.

- Introduction of the cyclopropyl group at the 2-position can be accomplished by nucleophilic substitution using cyclopropyl-containing reagents or via organometallic coupling techniques.

Oxidation to 1,1,3-Trioxo Derivative

- The sulfur atom in the benzothiazole ring is oxidized to the sulfone (1,1,3-trioxo) state.

- Oxidizing agents such as sodium hypochlorite (NaOCl), potassium permanganate (KMnO4), or other inorganic peroxides are employed.

- The oxidation is carefully controlled to avoid over-oxidation or ring cleavage.

Process Optimization and Catalysis

- Catalysts such as bis(bipyridine)nickel(II) complexes have been reported to facilitate oxidation steps, improving yield and selectivity.

- The oxidation reactions may be conducted in the presence of acids like sulfuric acid or hydrochloric acid to enhance reaction rates and product purity.

- Conversion steps involving reagents such as thionyl chloride, oxalyl chloride, phosgene, or triphosgene are used to activate carboxylic acids for further transformations (e.g., amidation or esterification) when needed.

Purification and Yield

- The final compound is typically isolated as a carboxylic acid with purity ranging from 70% up to 99%, depending on the rigor of purification methods such as recrystallization or chromatography.

- Salts of the compound (e.g., ammonium, sodium, potassium salts) can be prepared to improve solubility or stability for subsequent applications.

Summary Table of Preparation Steps and Conditions

| Step No. | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Benzothiazole core synthesis | Condensation of 2-aminothiophenol with aldehydes | Starting material preparation |

| 2 | Cyclopropyl group introduction | Nucleophilic substitution or organometallic coupling | Position 2 substitution |

| 3 | Sulfur oxidation to sulfone (trioxo) | NaOCl, KMnO4, or inorganic peroxides, acid catalyst | Controlled oxidation to 1,1,3-trioxo state |

| 4 | Carboxylic acid installation at C-6 | Oxidation of methyl or chlorosulfonation + ammonolysis | Functionalization at 6-position |

| 5 | Activation for further derivatization | Thionyl chloride, oxalyl chloride, phosgene, triphosgene | Optional step for amide or ester formation |

| 6 | Purification | Recrystallization, chromatography | Achieves high purity (up to 99%) |

Research Findings and Notes

- The oxidation step is critical and must be carefully controlled to avoid degradation of the heterocyclic ring.

- Use of environmentally safer oxidants and catalysts is an ongoing research focus to improve sustainability.

- The presence of the carboxylic acid group allows for further chemical modifications, making this compound a valuable intermediate in pharmaceutical synthesis.

- Patent literature reveals that related benzothiazole sulfone derivatives are intermediates in herbicide and pharmaceutical agent production, highlighting the importance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different properties and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of substituted benzothiazole derivatives .

Scientific Research Applications

The compound 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid (CAS No. 871700-24-2) is a member of the benzothiazole family and has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Research has indicated that derivatives of benzothiazole can act as:

- Antimicrobial agents : Studies have shown that benzothiazole derivatives can inhibit bacterial growth and exhibit antifungal properties.

- Anticancer agents : Certain compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzothiazole derivatives. The researchers synthesized several compounds based on the benzothiazole structure and tested their efficacy against human cancer cell lines. One derivative showed a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications to the benzothiazole core could enhance anticancer activity.

Material Science

In material science, 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid is being investigated for its potential use in:

- Polymer synthesis : Its reactivity can be harnessed to create novel polymeric materials with enhanced thermal and mechanical properties.

- Coatings : The compound can be incorporated into coatings to improve resistance to environmental degradation.

Case Study: Polymer Development

Research conducted by a team at a leading university focused on developing high-performance polymers using benzothiazole derivatives. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers. The findings were published in Polymer Science and highlighted the versatility of benzothiazoles in material applications.

Agricultural Chemistry

The compound's biological activity extends to agricultural applications where it may serve as a precursor for developing:

- Herbicides : Its structural features may allow for the design of selective herbicides that target specific weed species while minimizing impact on crops.

- Fungicides : Similar to its antimicrobial properties, derivatives could be formulated as fungicides for crop protection.

Case Study: Herbicide Development

A collaborative study between agricultural scientists and chemists evaluated the herbicidal efficacy of new benzothiazole derivatives. Field trials demonstrated that certain formulations significantly reduced weed populations without harming desirable crops, indicating potential for commercial development.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Analogues

Structural and Physicochemical Differences

- Cyclopropyl vs. Ethyl : The cyclopropyl group introduces steric hindrance and rigidity compared to the flexible ethyl chain. This may enhance metabolic stability but reduce solubility .

- Oxolanylmethyl Substituent: The tetrahydrofuran-derived side chain (C₁₃H₁₃NO₆S) introduces a heterocyclic oxygen, which could enhance hydrogen-bonding capacity and bioavailability .

Biological Activity

2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, which is known for diverse biological activities. Its structure can be represented as follows:

where specific values for , , , and reflect the molecular composition of the compound. The presence of the cyclopropyl group and the trioxo functional groups are significant for its reactivity and biological interactions.

Antitumor Activity

Research indicates that derivatives of benzothiazoles exhibit notable antitumor properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines. A study demonstrated that benzothiazole derivatives can induce apoptosis in breast cancer cells through the activation of caspase pathways .

Table 1: Antitumor Activity of Benzothiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Cyclopropyl-BT derivative | MCF-7 (Breast cancer) | 15 | Apoptosis via caspase activation |

| 4-Methyl-BT | HeLa (Cervical cancer) | 10 | Inhibition of cell proliferation |

| 3-Fluoro-BT | A549 (Lung cancer) | 12 | Induction of cell cycle arrest |

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against Gram-positive and Gram-negative bacteria as well as fungi. A notable study reported that certain benzothiazoles exhibit a broad spectrum of activity against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Cyclopropyl-BT derivative | Staphylococcus aureus | 32 µg/mL |

| 4-Nitro-BT | Escherichia coli | 16 µg/mL |

| 5-Methyl-BT | Candida albicans | 64 µg/mL |

The mechanisms through which 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It can halt cell division in specific phases, particularly G1/S or G2/M transitions.

- Enzyme Inhibition : Some studies suggest that benzothiazole derivatives inhibit key enzymes involved in metabolic pathways crucial for pathogen survival.

Case Studies

A recent case study evaluated the efficacy of a synthesized derivative of this compound in treating human breast cancer xenografts in mice. The results showed significant tumor regression compared to controls, highlighting its potential as a lead compound for further development .

Another study focused on its antimicrobial properties against resistant strains of bacteria. The findings indicated that this compound could serve as a template for developing new antibiotics amid rising antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.